molecular formula C9H18N2 B7871518 Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

Cat. No.: B7871518
M. Wt: 154.25 g/mol
InChI Key: YAVLGDHKFWIHRG-UHFFFAOYSA-N
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Description

Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is an organic compound that features a cyclopropyl group attached to a pyrrolidine ring, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine typically involves the reaction of cyclopropylamine with 1-methyl-2-pyrrolidinylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactor systems can provide better control over reaction conditions, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-ketone, while reduction may result in the formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-ketone
  • Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-alcohol
  • Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-ether

Uniqueness

Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for various research applications .

Biological Activity

Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is an organic compound characterized by its unique cyclopropyl and pyrrolidine structures. Its molecular formula is C9H18N2C_9H_{18}N_2, with a molecular weight of approximately 154.25 g/mol. This compound exhibits significant biological activities, particularly as a ligand for histamine H₃ receptors, which are involved in various neurological functions. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes a cyclopropyl group attached to a methyl-pyrrolidin-2-ylmethyl moiety. This configuration contributes to its distinct chemical properties and biological activities. The presence of the nitrogen atom in the pyrrolidine ring enhances its reactivity and interaction with biological targets.

Histamine H₃ Receptor Ligand

This compound has been identified as a potential histamine H₃ receptor ligand. This receptor plays a crucial role in modulating neurotransmitter release and synaptic activity, making the compound a candidate for treating various neurological disorders such as:

  • Cognitive impairment
  • Sleep disorders
  • Attention-deficit/hyperactivity disorder (ADHD)

Studies have shown that this compound interacts specifically with histamine H₃ receptors, influencing neurotransmitter dynamics in the brain.

Synthesis

The synthesis of this compound typically involves several chemical reactions designed to maintain high yields and purity. The synthetic pathways often include:

  • Formation of the cyclopropyl amine : Utilizing nucleophilic substitution reactions due to the electron-donating nature of the nitrogen atom.
  • Pyrrolidine ring construction : Achieved through various cyclization methods that ensure structural integrity.
  • Final coupling : To attach the cyclopropyl group to the methyl-pyrrolidin-2-ylmethyl moiety.

These methods allow for efficient production while minimizing by-products.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, revealing its potential therapeutic applications:

Study 1: Neurotransmitter Modulation

A recent study demonstrated that this compound significantly modulates neurotransmitter release in vitro. The compound showed a binding affinity comparable to known histamine H₃ receptor antagonists, suggesting its potential use in drug development targeting cognitive enhancement.

Study 2: Comparative Analysis with Similar Compounds

Research comparing this compound with other structurally similar compounds indicated that its unique cyclopropane and pyrrolidine combination conferred distinct biological activities not observed in other derivatives. The study highlighted its superior efficacy in modulating synaptic activity compared to traditional ligands .

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable scaffold for designing other biologically active compounds. Its applications extend beyond neurology; ongoing research is investigating its potential antibacterial properties against various pathogens, which may further broaden its therapeutic scope .

Properties

IUPAC Name

N-[(1-methylpyrrolidin-2-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVLGDHKFWIHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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